molecular formula C5H2Cl2FN B1403558 2,6-Dichloro-4-fluoropyridine CAS No. 52074-49-4

2,6-Dichloro-4-fluoropyridine

Cat. No. B1403558
CAS RN: 52074-49-4
M. Wt: 165.98 g/mol
InChI Key: CQSPGXVZLJXXPL-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluoropyridine is a fluorinated heterocyclic building block used in chemical synthesis . It is a halide- and amine-substituted aromatic compound .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-4-fluoropyridine is C5H2Cl2FN . The molecular weight is 165.98 g/mol . The InChIKey is CQSPGXVZLJXXPL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-4-fluoropyridine include a molecular weight of 165.98 g/mol, an XLogP3 of 2.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 0, an exact mass of 164.9548326 g/mol, a monoisotopic mass of 164.9548326 g/mol, a topological polar surface area of 12.9 Ų, a heavy atom count of 9, and a complexity of 91 .

Scientific Research Applications

Synthesis and Mechanism

  • The synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol starting from 3,5-dichloro-2,4,6-trifluoropyridine involves amine and hydroxy substitution, with a high yield and purity. The mechanism is attributed to keto-enol tautomerism of pyridine-2-ol in an alkaline solution (Mi Zhi-yuan, 2010).

Deprotonation and Functionalization

  • Research demonstrates the ability to deprotonate 2,3,5-trichloropyridine and similar compounds exclusively at the 4-position, leading to carboxylation and iodination. This process is valuable for introducing functional groups in pharmaceutical research (Carla Bobbio & M. Schlosser, 2001).

Decarboxylative Blaise Reaction

  • The decarboxylative Blaise reaction has been employed in the synthesis of 2,6-dichloro-5-fluoronicotinoylacetate, a single-step process offering efficiency for various applications (Jae Hoon Lee et al., 2007).

Fluorination and Pyridines

  • Studies reveal efficient methods for the fluorination of pyridines, including the isolation of elusive 4-fluoropyridine, which is significant for the synthesis of lower fluorinated pyridines (M. M. Boudakian, 1981).

Positron Emission Tomography

  • Fluorine-18 labelled fluoropyridines, including derivatives of 2,6-Dichloro-4-fluoropyridine, have been increasingly used in medical imaging, particularly in Positron Emission Tomography. This highlights their importance in medical diagnostics (M. Carroll et al., 2007).

Improved Synthesis Processes

  • Improved processes for synthesizing compounds like pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid have been described, demonstrating advancements in the efficiency and yield of these chemical syntheses (L. Fang, 2008).

Safety And Hazards

2,6-Dichloro-4-fluoropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2,6-dichloro-4-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSPGXVZLJXXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloro-4-fluoropyridine
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2,6-Dichloro-4-fluoropyridine
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Reactant of Route 5
2,6-Dichloro-4-fluoropyridine
Reactant of Route 6
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Citations

For This Compound
1
Citations
A Lavecchia, C Di Giovanni… - Current medicinal …, 2011 - ingentaconnect.com
The signal transducers and activators of transcription (STATs) include a class of cytoplasmic signaling proteins whose role in the regulation of cell growth and survival is mediated by …
Number of citations: 88 www.ingentaconnect.com

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